2-(Aminooxy)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminooxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2/c3-5-2-1-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWTWPXKLJTKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186454 | |
| Record name | Ethanol, 2-(aminooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-95-6 | |
| Record name | Ethanol, 2-(aminooxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(aminooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminooxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 2 Aminooxy Ethanol and Its Derivatives
Established Synthetic Routes to 2-(Aminooxy)ethanol
N-Hydroxyphthalimide Mediated Synthesis and Optimization
A prevalent and well-documented method for synthesizing this compound involves the use of N-hydroxyphthalimide as a key reagent. This strategy typically begins with the reaction of 2-chloroethanol (B45725) or 2-bromoethanol (B42945) with hydroxylamine (B1172632) in the presence of a base. ontosight.ai A more refined and industrially adapted approach utilizes a multi-step process starting with N-hydroxyphthalimide. google.com
The synthesis commences with the sequential addition of N-hydroxyphthalimide, dimethylformamide (DMF), and triethylamine (B128534) (TEA) into a reactor. google.com The mixture is heated, and 2-bromoethanol is added dropwise while carefully controlling the temperature. google.com Following a thermal reaction period, the solvent is evaporated, and the resulting intermediate is purified through a series of washes and recrystallization. google.com The final step involves the reaction of this intermediate with hydrazine (B178648) hydrate (B1144303) in methanol, followed by purification steps including filtration, concentration, and distillation under reduced pressure to yield this compound. google.com
Optimization of this process focuses on improving yield and purity while ensuring scalability. Key parameters that are often adjusted include reaction temperature, reaction time, and the specific reagents and solvents used in the purification process. For instance, a patented method describes specific weight ratios of reactants and solvents, as well as precise temperature control during the reaction and purification stages to achieve high product purity suitable for industrial-scale applications. google.com This method is noted for being simple to operate, low in cost, and producing less pollution compared to other synthetic routes. google.com
| Reagent/Solvent | Role in Synthesis |
| N-Hydroxyphthalimide | Source of the aminooxy group |
| 2-Bromoethanol | Provides the ethanol (B145695) backbone |
| Triethylamine (TEA) | Base to facilitate the reaction |
| Dimethylformamide (DMF) | Solvent |
| Hydrazine Hydrate | Cleaves the phthaloyl group to release the aminooxy functionality |
| Methanol | Solvent for the final reaction step |
| Dichloromethane (B109758) (DCM) | Washing solvent for purification |
| Hydrochloric Acid (HCl) | Washing agent for purification |
| Sodium Bicarbonate | Washing agent for purification |
Advanced Synthetic Methodologies for Aminooxy-Functionalized Building Blocks
The versatility of the aminooxy group has driven the development of more complex molecules incorporating this functionality for a range of applications.
Preparation of Aminooxy-Containing Linkers and Probes
The synthesis of bifunctional aminooxy-containing linkers is crucial for their use in creating stably-linked conjugates for immunodiagnostic and separation techniques. google.com These linkers possess an aminooxy group for reaction with a carbonyl moiety and another functional group, such as a carboxylic acid or an amine, for covalent coupling to another molecule. google.com The synthesis often involves protecting one of the reactive groups to prevent intramolecular or intermolecular side reactions. google.com
Researchers have successfully synthesized a series of hydrophilic aminooxy-containing linkers and trivalent cores. nih.gov These molecules, which often contain an ether group to enhance water solubility, can be prepared in a few synthetic steps with good yields. nih.gov These linkers are valuable for creating multivalent bioconjugates, such as those used in studying protein-carbohydrate interactions. nih.gov The synthesis of aminooxy probes for identifying natural products with reactive carbonyl groups has also been reported. researchgate.net These probes can be synthesized through standard amide bond coupling followed by deprotection. researchgate.net
The development of aminooxy reagents for facile ligation with fluorescent probes has also been an area of focus. louisville.edu For instance, cypate, a fluorescent probe, can be functionalized with two aldehyde moieties to enable oximation ligation with molecules containing an aminooxy group. louisville.edu
Incorporation of the Aminooxy Moiety into Polymeric Structures
The aminooxy group can be incorporated into polymers to create materials with specific functionalities. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a robust technique used to synthesize polymers with an aminooxy group at the chain end. nih.gov This is achieved by using a chain transfer agent (CTA) that contains a protected aminooxy group. nih.gov For example, a Boc-protected aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm) has been synthesized using this method. nih.gov The resulting polymer can be conjugated to proteins and polysaccharides through oxime chemistry. nih.gov
Another approach involves the differential functionalization of polymers, such as dextran, with amino-oxy reagents. google.com This allows for the introduction of various functional groups onto the polymer backbone, creating materials for diagnostic assays. google.com
Strategies for Stereoselective Synthesis of Aminooxy Analogs
The stereoselective synthesis of aminooxy-containing analogs is important for creating molecules with specific three-dimensional structures, which is often crucial for their biological activity. Researchers have developed methods for the stereoselective synthesis of aminooxy-containing proline analogues that can be incorporated into peptides. nih.gov These analogues are protected in a way that makes them compatible with standard peptide synthesis protocols, and the aminooxy group can be deprotected at the end of the synthesis for subsequent modification. nih.gov
Stereoselective synthesis has also been employed to create carbocyclic analogues of nucleoside precursors, expanding the diversity of kinase inhibitor libraries. beilstein-journals.org These synthetic routes often involve asymmetric synthesis of key intermediates, such as aminocyclopentane-diols and -triols, which are then coupled to the desired scaffold. beilstein-journals.org Furthermore, the stereoselective synthesis of aminooxy analogues of β-O-glucosylserine has been achieved from sn-(3-β-O-glucosyl)glycerol. researchgate.net A one-pot, three-component reaction has also been described for the stereoselective synthesis of dimethyl (E)-2-[[(1-arylethylidene)amino]oxy]-3-(dimethoxyphosphoryl)succinate, yielding a single diastereomer in high yield. researchgate.net
Scalability and Industrial Adaptations of Synthetic Processes
The industrial-scale production of this compound is crucial for its widespread application. The N-hydroxyphthalimide-mediated synthesis has been adapted for large-scale manufacturing due to its operational simplicity, low cost, and reduced environmental impact. google.com A Chinese patent details a preparation method specifically designed for industrial application, emphasizing high product purity. google.com This method's suitability for large-scale production highlights the commercial viability of this synthetic route. The process involves straightforward reaction conditions and purification steps that can be implemented in an industrial setting. google.com
Fundamental Chemical Reactivity of the Aminooxy Moiety
Chemoselective Carbonyl Reactivity
A defining feature of the aminooxy group is its chemoselective reaction with aldehydes and ketones. This selectivity allows for precise chemical modifications, even in the presence of other functional groups.
The reaction between an aminooxy compound like 2-(Aminooxy)ethanol and an aldehyde or a ketone is known as oximation. This versatile "click chemistry" coupling results in the formation of a stable oxime ether linkage. The reaction is highly chemoselective and can be performed under mild conditions, including in aqueous solutions. Oxime bonds are notably more stable towards hydrolysis compared to corresponding imines or hydrazones, which are formed from primary amines and hydrazines, respectively.
The general reaction proceeds as follows: R-ONH₂ (Aminooxy compound) + R'C(=O)R'' (Aldehyde or Ketone) → R-ON=CR'R'' (Oxime) + H₂O
This reaction is widely used for conjugating molecules, such as linking peptides, modifying sugars, or assembling large proteins from fragments.
The aminooxy group exhibits significantly enhanced nucleophilicity compared to a primary amine. This heightened reactivity is attributed to the "alpha-effect". The alpha-effect describes the increased nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha position) that has lone pairs of electrons. In the aminooxy moiety, the oxygen atom is adjacent to the nucleophilic nitrogen.
This phenomenon was first noted by Jencks and Carriuolo in 1960 and later termed the "alpha-effect" by Edwards and Pearson in 1962. The presence of the electronegative oxygen atom with its non-bonding electrons destabilizes the ground state of the nucleophile through electron-electron repulsion, thereby increasing its reactivity. This effect allows aminooxy compounds to be stronger nucleophiles than would be predicted based on their basicity alone.
Table 1: Comparison of Nucleophilic Properties
| Feature | Primary Amine (-NH₂) | Aminooxy Group (-ONH₂) |
| Nucleophilicity | Standard | Enhanced due to alpha-effect |
| Adjacent Heteroatom | None | Oxygen |
| Resulting Bond with Carbonyls | Imine (Schiff Base) | Oxime |
| Bond Stability | Less stable towards hydrolysis | More stable towards hydrolysis |
Reaction Kinetics and Mechanistic Pathways of Oxime Formation
The formation of an oxime is a multi-step process with kinetics that are highly sensitive to reaction conditions, particularly pH.
The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally acid-catalyzed. Catalysis is necessary because the nucleophilic attack on the carbonyl carbon is the rate-determining step, and protonation of the carbonyl oxygen makes the carbon more electrophilic.
However, the nucleophile itself, the aminooxy group, can be protonated at low pH, rendering it non-nucleophilic. Therefore, a delicate balance is required. The reaction rate typically displays a bell-shaped curve with respect to pH, with the maximum rate often observed in a mildly acidic environment, around pH 4-5. At physiological pH (~7.4), the reaction can be slow, which has led to the development of catalysts to enhance the reaction rate under these conditions.
Table 2: Effect of pH on Oxime Ligation Rate
| pH Condition | Effect on Reactants | Overall Reaction Rate |
| Highly Acidic (e.g., pH < 2) | Carbonyl is activated, but aminooxy group is protonated (non-nucleophilic). | Slow |
| Mildly Acidic (e.g., pH 4-5) | Optimal balance of protonated carbonyl and free aminooxy nucleophile. | Maximum |
| Neutral/Physiological (e.g., pH 7-7.5) | Low concentration of protonated carbonyl. | Slow without catalyst |
| Basic (e.g., pH > 9) | Carbonyl is not activated. | Very Slow |
The mechanism of oxime formation proceeds through a key tetrahedral intermediate. The established pathway involves two main stages:
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This step is typically rate-limiting and is catalyzed by acid, which protonates the carbonyl oxygen to increase its electrophilicity. This addition forms a zwitterionic or neutral tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.
Dehydration: The tetrahedral intermediate is unstable and subsequently undergoes a dehydration step. This elimination of a water molecule is also acid-catalyzed, involving the protonation of the hydroxyl group to make it a better leaving group (H₂O). The removal of water results in the formation of the final C=N double bond of the oxime.
In catalyzed reactions, such as those using aniline (B41778), the mechanism can be altered. The catalyst first reacts with the carbonyl to form a more reactive intermediate, a protonated Schiff base, which then rapidly undergoes transimination with the aminooxy compound to yield the oxime product.
Kinetic studies of oximation reactions are crucial for optimizing conditions, particularly for applications in bioconjugation where reactions must proceed efficiently at low concentrations and under physiological conditions. The reaction kinetics are influenced by several factors, including the structure of the carbonyl substrate (aldehydes are generally more reactive than ketones), reactant concentrations, pH, and the presence of catalysts.
Aniline and its derivatives are commonly used as catalysts to accelerate oxime ligation at neutral pH. For instance, studies have shown that catalysts like m-phenylenediamine can significantly increase the rate of reaction compared to the uncatalyzed process or even the standard aniline-catalyzed reaction. Kinetic analyses are often performed using spectroscopic methods, such as fluorescence-based assays where one of the reactants is labeled with a fluorophore, allowing the reaction progress to be monitored in real-time.
Catalysis in Oxime Ligation
The formation of an oxime bond through the reaction of an aminooxy group, such as the one in this compound, with an aldehyde or ketone is a cornerstone of bioconjugation chemistry. rsc.orgnih.gov While the reaction can proceed without a catalyst, its rate is often slow under physiological conditions (neutral pH). nih.govacs.orgresearchgate.net Consequently, significant research has been dedicated to developing catalytic systems to accelerate this transformation, making it more efficient for applications involving sensitive biomolecules at low concentrations. acs.orgresearchgate.net
Nucleophilic Catalysis: To overcome the limitations of performing reactions at non-physiological acidic pH, nucleophilic catalysts have been developed. Aniline and its derivatives are the most well-documented nucleophilic catalysts for oxime ligation. rsc.orgexlibrisgroup.comresearchgate.net The mechanism involves the rapid, reversible formation of a Schiff base (an imine) intermediate between the aniline catalyst and the carbonyl compound. researchgate.net This aniline-derived imine is more susceptible to nucleophilic attack by the aminooxy compound than the original carbonyl. The subsequent transimination reaction releases the aniline catalyst and forms the more thermodynamically stable oxime product. chemrxiv.orgacs.org This catalytic pathway effectively accelerates the ligation reaction at or near neutral pH. exlibrisgroup.comresearchgate.net
The discovery of aniline as a nucleophilic catalyst significantly expanded the utility of oxime ligation under physiological conditions. researchgate.netresearchgate.net However, the search for even more efficient and biocompatible catalysts has led to the development and evaluation of several advanced catalytic systems.
Aniline and Substituted Anilines: Aniline was a foundational catalyst, shown to increase reaction rates by up to 40-fold at neutral pH. nih.govresearchgate.net Subsequent studies explored various substituted anilines, revealing that electron-donating groups on the aromatic ring could enhance catalytic activity. acs.org For example, p-phenylenediamine (pPDA) was found to be a superior catalyst to aniline, providing a 120-fold rate increase in protein PEGylation at pH 7 compared to the uncatalyzed reaction, and being 19 to 20 times faster than the equivalent aniline-catalyzed reaction. acs.orgresearchgate.net
m-Phenylenediamine (mPDA): Another highly effective catalyst is m-phenylenediamine (mPDA). While only moderately more effective than aniline at equal concentrations (approximately twofold), its significantly greater aqueous solubility allows it to be used at much higher concentrations, leading to dramatic rate enhancements. nih.govacs.org Studies have shown that mPDA can be up to 15 times more efficient than aniline, enabling the completion of protein labeling reactions in minutes. nih.govacs.org
Other Catalytic Systems: Research has also identified other classes of molecules that can catalyze oxime ligation. Arginine has been shown to catalyze the reaction at neutral pH, with its guanidinium side chain playing a key role. chemrxiv.orgacs.org Furthermore, certain catalytic amine buffers have been developed that serve the dual purpose of maintaining pH and accelerating the conjugation. nih.gov
The table below summarizes the comparative performance of various catalysts for oxime ligation.
| Catalyst | Reactants | pH | Concentration | Observed Rate Constant (kobs) or Rate Enhancement | Reference |
| Uncatalyzed | Aldehyde-functionalized protein + Aminooxy-PEG | 7 | - | 1x | acs.org |
| Aniline | Aldehyde-functionalized protein + Aminooxy-PEG | 7 | 10 mM | ~6x | acs.org |
| p-Phenylenediamine | Aldehyde-functionalized protein + Aminooxy-PEG | 7 | 2 mM | 120x (vs. uncatalyzed); 19x (vs. aniline) | acs.org |
| Aniline | Citral + Aminooxy-dansyl | 7.3 | 50 mM | 48.6 s-1 M-1 | nih.govresearchgate.net |
| m-Phenylenediamine | Citral + Aminooxy-dansyl | 7.3 | 50 mM | ~2x faster than aniline | nih.gov |
| m-Phenylenediamine | Aldehyde-GFP + Aminooxy-dansyl | 7 | 750 mM | ~15x more efficient than 100 mM aniline | nih.govacs.org |
Applications in Bioorganic and Medicinal Chemistry
Bioorthogonal Ligation Techniques Utilizing the Aminooxy Group
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form an oxime is a prime example of a bioorthogonal ligation. nih.gov
Oxime ligation is a chemoselective reaction between a nucleophilic aminooxy group (-ONH2) and an electrophilic carbonyl group, such as an aldehyde or ketone. nih.govrsc.org This reaction proceeds efficiently in aqueous environments and is notable for its high specificity and the stability of the resulting oxime bond (C=N-O). rsc.orgresearchgate.net A key advantage of oxime ligation is its bioorthogonality; the reacting functional groups are generally absent in most biological molecules, which minimizes side reactions with native cellular components. rsc.orgnih.gov
The reaction can be performed under mild pH conditions, typically between 4 and 7, although it is often faster at a slightly acidic pH. acs.orgnih.gov The rate of oxime formation can be significantly enhanced by nucleophilic catalysts like aniline (B41778) and its derivatives, such as p-phenylenediamine. rsc.orgacs.org This catalysis allows for efficient conjugation even at low reactant concentrations. acs.org Unlike some other ligation methods, oxime formation does not require metal catalysts, which can be toxic to biological systems. nih.govrsc.org The stability of the oxime linkage can be fine-tuned, although it is generally more stable than the corresponding hydrazone linkage. nih.govnanocs.net This reversibility under certain conditions, such as very acidic environments, can be exploited for applications like controlled drug release. nih.gov
Table 1: Key Advantages of Oxime Ligation
| Feature | Description |
|---|---|
| High Chemoselectivity | The aminooxy group reacts specifically with aldehydes and ketones, which are rare in biological systems, minimizing off-target reactions. rsc.orgrsc.org |
| Biocompatibility | The reaction occurs in aqueous solutions under mild pH and temperature conditions, making it suitable for use in living systems. researchgate.netrsc.org |
| Stable Product | The resulting oxime bond is hydrolytically stable under physiological conditions. rsc.orgresearchgate.net |
| Catalyst-Free Option | The reaction can proceed without the need for potentially toxic metal catalysts. nih.govrsc.org |
| Tunable Kinetics | Reaction rates can be accelerated by using nucleophilic catalysts like aniline. rsc.orgacs.org |
The aminooxy group of 2-(Aminooxy)ethanol is a powerful tool for the site-specific modification of peptides and proteins. nih.govunivie.ac.at This is typically achieved by introducing a carbonyl group (an aldehyde or ketone) into the protein structure, which then serves as a reactive handle for the aminooxy-containing molecule. Aldehydes and ketones can be introduced into proteins through various methods, including the modification of specific amino acid side chains or the use of enzymatic and genetic techniques. pnas.org
One common strategy involves the incorporation of amino acids containing a ketone or aldehyde functionality into a peptide sequence during solid-phase peptide synthesis. acs.org Alternatively, the N-terminus of a protein can be enzymatically modified to display a reactive carbonyl group. nih.gov Once the carbonyl handle is in place, this compound or its derivatives can be used to attach a wide array of functionalities, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, or therapeutic agents. acs.orgnih.gov
A significant challenge in the modification of disulfide-rich peptides and proteins is the incompatibility of the highly reactive aminooxy group with the oxidative folding conditions required to form disulfide bonds. univie.ac.atrsc.org To overcome this, strategies have been developed that involve protecting the aminooxy group during synthesis and folding, and then deprotecting it for subsequent ligation. rsc.orgunivie.ac.at This approach allows for the production of stable aminooxy-peptide precursors that can be stored and used for on-demand bioconjugation. nih.govrsc.org
The functionalization of nucleic acids and oligonucleotides with molecules like this compound has become increasingly important for the development of therapeutic and diagnostic agents. acs.orgnih.gov Aminooxy-modified nucleosides can be synthesized and incorporated into oligonucleotides during solid-phase synthesis. acs.orgnih.gov This allows for the introduction of various ligands and reporter groups at specific positions within the nucleic acid sequence.
One approach involves the synthesis of nucleoside monomer building blocks equipped with aminooxy functionalities. acs.orgnih.gov These monomers can then be used in standard oligonucleotide synthesizers. Another strategy is the postsynthetic modification of oligonucleotides that have been functionalized with a precursor to an aminooxy group. acs.org The aminooxy group can be introduced at either the 5' or 3' end of the oligonucleotide, or even at an internal position via a modified nucleobase. biosyn.commdpi.com The resulting aminooxy-modified oligonucleotides can then be conjugated to other molecules, such as peptides or cell-targeting ligands, through oxime ligation. acs.orgnih.gov
The aminooxy group is particularly well-suited for the modification of carbohydrates, including glycoconjugates and polysaccharides, as these molecules can be readily oxidized to introduce aldehyde groups. nih.govbiotium.com A common method involves the mild periodate (B1199274) oxidation of vicinal diols, which are abundant in sugars, to generate aldehyde functionalities. biotium.combiotium.com These aldehyde-modified carbohydrates can then be selectively reacted with aminooxy-containing compounds like this compound.
This strategy has been used to label cell-surface glycans on living cells, modify glycoproteins, and create functionalized polysaccharides. biotium.combiotium.com For example, hyaluronic acid, a major component of the extracellular matrix, has been successfully modified with aminooxy-peptides to create multifunctional therapeutics. nih.gov This approach has demonstrated high conjugation efficiencies, often exceeding 90%. nih.gov The resulting glycoconjugates have applications in drug delivery, tissue engineering, and the development of vaccines. mdpi.comnih.gov Lytic polysaccharide monooxygenases (LPMOs) can also be used to introduce carbonyl groups at specific positions in polysaccharides, which can then be functionalized using aminooxy-containing linkers. biorxiv.orgresearchgate.net
Enzyme Modulation and Inhibition Mechanisms
The reactivity of the aminooxy group also makes it a valuable pharmacophore for the design of enzyme inhibitors, particularly for a class of enzymes that rely on the cofactor pyridoxal-5'-phosphate.
Pyridoxal-5'-phosphate (PLP) is a vitamin B6-derived cofactor that is essential for the function of a large family of enzymes, known as PLP-dependent enzymes. These enzymes catalyze a wide variety of biochemical reactions, including transamination, decarboxylation, and racemization of amino acids. caldic.com In the resting state of these enzymes, the aldehyde group of PLP is typically bound to the amino group of an active site lysine (B10760008) residue, forming an internal aldimine (a type of Schiff base). wikidoc.org
Aminooxy compounds, including derivatives of this compound, are potent inhibitors of many PLP-dependent enzymes. wikidoc.orgwikipedia.org Their mechanism of inhibition involves the formation of a highly stable oxime with the PLP cofactor. researchgate.netebi.ac.uk The aminooxy group of the inhibitor attacks the internal aldimine, displacing the lysine residue and forming a covalent adduct with PLP. researchgate.netebi.ac.uk This oxime is much more stable than the native aldimine and effectively traps the cofactor in an inactive state, leading to irreversible inhibition of the enzyme. portlandpress.com
This inhibitory mechanism has been exploited to develop drugs targeting PLP-dependent enzymes involved in various diseases. For example, aminooxy-based inhibitors have been designed for ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is a target for cancer therapy. portlandpress.com Similarly, inhibitors of GABA aminotransferase, which is involved in the metabolism of the neurotransmitter GABA, have been developed for the treatment of epilepsy. caldic.comwikidoc.org
Table 2: Examples of PLP-Dependent Enzymes Targeted by Aminooxy Inhibitors
| Enzyme | Function | Therapeutic Area |
|---|---|---|
| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme in polyamine synthesis. | Cancer, Infectious Diseases portlandpress.com |
| GABA Aminotransferase (GABA-T) | Degrades the neurotransmitter GABA. | Epilepsy wikidoc.org |
| Alanine Racemase (Alr) | Catalyzes the interconversion of L-alanine and D-alanine, essential for bacterial cell wall synthesis. | Antibacterial wikidoc.org |
| Aspartate Aminotransferase (AAT) | Key enzyme in amino acid metabolism and the malate-aspartate shuttle. | Studied in metabolic disorders ebi.ac.uk |
| Kynurenine (B1673888) Aminotransferase (KAT) | Involved in the kynurenine pathway of tryptophan metabolism. | Neurological Disorders researchgate.net |
Molecular Mechanism of Oxime Formation with Enzyme Cofactors
The primary mechanism by which aminooxy compounds exert their biological effects is through the inhibition of enzymes that rely on carbonyl-containing cofactors, most notably Pyridoxal (B1214274) 5'-phosphate (PLP). vulcanchem.com PLP is a versatile coenzyme essential for a wide array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids. wikidoc.org
In its resting state within an enzyme's active site, the aldehyde group of PLP typically forms a Schiff base, also known as an internal aldimine, with the ε-amino group of a specific lysine residue. wikidoc.orgresearchgate.net When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base (an external aldimine) with the PLP cofactor. wikidoc.orgresearchgate.net This external aldimine is the key intermediate for all subsequent PLP-catalyzed reactions. researchgate.net
Aminooxy compounds like this compound function as potent inhibitors by targeting this chemistry. The aminooxy group is a powerful nucleophile, a property enhanced by the alpha-effect of the adjacent oxygen atom. iris-biotech.de It readily attacks the electrophilic aldehyde carbon of the PLP cofactor, forming a highly stable oxime bond. iris-biotech.deresearchgate.net This reaction is a chemoselective ligation, creating a covalent adduct that is significantly more stable towards hydrolysis than the native imine linkage. iris-biotech.de The reaction with enzymes such as aspartate transaminase and aminobutyrate transaminase is not rapidly reversible, characterized by the kinetics of a simple bimolecular reaction. nih.gov This process effectively traps the enzyme in an inactive state, a mechanism often referred to as suicide inhibition because the enzyme cannot regenerate the active PLP cofactor. researchgate.net
| Feature | Description | Source(s) |
| Target Cofactor | Pyridoxal 5'-phosphate (PLP) | vulcanchem.comresearchgate.netnih.gov |
| Reactive Group | Aldehyde group on PLP | wikidoc.org |
| Inhibitor Group | Aminooxy (-ONH₂) group | iris-biotech.de |
| Reaction Type | Nucleophilic attack leading to oxime formation | iris-biotech.deresearchgate.net |
| Resulting Bond | Kinetically stable oxime bond | iris-biotech.de |
| Inhibition Type | Irreversible or slowly reversible; "suicide inhibition" | researchgate.netnih.gov |
| Mechanism | The aminooxy group forms a stable oxime with the PLP aldehyde, preventing the catalytic cycle. | researchgate.netnih.gov |
Impact on Specific Enzyme Activities and Metabolic Pathways
The ability of aminooxy compounds to form stable oximes with PLP leads to the potent inhibition of a wide range of PLP-dependent enzymes, thereby disrupting critical metabolic pathways.
One of the most significant targets is Ornithine Decarboxylase (ODC) , the rate-limiting enzyme in the biosynthesis of polyamines. nih.govnih.gov Polyamines are essential for cell proliferation, and their dysregulation is implicated in cancer and parasitic infections. nih.gov Derivatives based on an aminooxy scaffold, such as 1-Amino-3-(aminooxy)-2-propanol and 3-(aminooxy)propanamine (APA), are powerful inhibitors of ODC, with some demonstrating IC₅₀ values in the nanomolar range. nih.gov Inhibition of ODC by these compounds blocks the conversion of ornithine to putrescine, effectively halting the polyamine synthesis pathway and suppressing the growth of cancer cells and parasites like Trypanosoma brucei. nih.govnih.govmdpi.com
Other key enzyme classes affected include transaminases (aminotransferases), which are central to nitrogen and amino acid metabolism. researchgate.netnih.gov Studies have shown that aminooxy compounds inhibit several of these enzymes:
Aspartate Transaminase : The reaction with this enzyme is not rapidly reversible, with a second-order rate constant of 400 M⁻¹s⁻¹. nih.gov
4-Aminobutyrate Transaminase : This enzyme is inhibited with a second-order rate constant of 1300 M⁻¹s⁻¹, and the reaction could not be reversed. nih.gov
Human Kynurenine Aminotransferase-I : The crystal structure of this enzyme complexed with aminooxyacetic acid (AOAA) confirms the inhibitory mechanism. researchgate.net
By blocking these enzymes, aminooxy compounds can significantly alter cellular metabolism, which is a key aspect of their application in biochemical research and as potential therapeutic agents. researchgate.netsmolecule.com
| Inhibited Enzyme | Metabolic Pathway Affected | Biological Consequence of Inhibition | Source(s) |
| Ornithine Decarboxylase (ODC) | Polyamine Biosynthesis | Antiproliferative effects on tumor cells and parasites. | nih.govnih.govmdpi.com |
| Aspartate Transaminase | Amino Acid Metabolism | Disruption of nitrogen balance and amino acid synthesis. | nih.gov |
| 4-Aminobutyrate Transaminase | Neurotransmitter (GABA) Metabolism | Alteration of GABA levels. | nih.gov |
| DOPA Decarboxylase | Neurotransmitter Synthesis | More rapid and readily reversible inhibition compared to transaminases. | nih.gov |
| Cystathionine beta-synthase (CBS) | Transsulfuration Pathway | Disruption of homocysteine metabolism. | researchgate.net |
Design of Biologically Active Compounds and Drug Candidates
The reliable and specific reactivity of the aminooxy group makes this compound an important structural motif and building block in the rational design of new drugs and biologically active molecules.
Synthesis of Biologically Active Scaffolds
A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create diverse and functional molecules. mdpi.com this compound and its derivatives serve as versatile building blocks for such scaffolds due to the chemoselective nature of the aminooxy group. iris-biotech.de This group can be used as a handle to conjugate the scaffold to other molecules containing an aldehyde or ketone.
For instance, the 1,3,5-triazine (B166579) core, a common scaffold in medicinal chemistry, can be functionalized with aminooxy substituents to create a library of compounds with potential biological activities. researchgate.net Similarly, the aminooxy moiety can be incorporated into amino acid or peptide structures to synthesize peptidomimetics. iris-biotech.de The formation of a stable oxime bond can be used to cyclize peptides, a strategy that imposes conformational constraints essential for biological activity, or to ligate multiple peptide fragments together to form large proteins. iris-biotech.de
A notable application is in the development of drugs against parasites. Researchers have designed prodrugs by coupling 2-hydroxy APA, a potent ODC inhibitor, to a melamine (B1676169) motif via an ester linkage. nih.gov The melamine structure is recognized by a specific transporter in the Trypanosoma brucei parasite, leading to selective uptake of the compound. Once inside the parasite, esterases are expected to cleave the linker, releasing the active ODC inhibitor. nih.gov
Application in Target Validation and Drug Discovery Pathways
The process of drug discovery involves identifying a biological target (like an enzyme or receptor), validating its role in a disease, and then developing a compound to modulate its activity. anncaserep.com Target validation is a critical step that confirms the target's therapeutic potential. anncaserep.com
Aminooxy compounds are valuable tools in this process. ontosight.ai Their ability to potently and often irreversibly inhibit specific PLP-dependent enzymes allows researchers to use them as chemical probes to elucidate the function of these enzymes in a biological context. researchgate.net By applying a specific inhibitor like APA to cells and observing the outcome—for example, the cessation of proliferation—researchers can validate the targeted enzyme (ODC) as being essential for that process and therefore a viable drug target. nih.govnih.gov This approach helps to confirm that modulating a specific enzyme will have the desired therapeutic effect before investing in a full-scale drug development program. anncaserep.com The use of selective inhibitors for ALDH2, for instance, has been shown to prevent alcohol-induced dopamine (B1211576) release, suggesting its utility in addiction research. nih.gov
Integration into Advanced Materials and Delivery Systems
The unique reactivity of the aminooxy group is also harnessed in materials science, particularly for creating functional bio-interfaces on nanoparticles and surfaces.
Functionalization of Nanoparticles and Surfaces for Bio-Interfaces
The creation of well-defined surfaces that can interact with biological systems in a controlled manner is crucial for applications ranging from biosensors to targeted drug delivery. Aminooxy chemistry provides a robust method for achieving this by enabling the covalent immobilization of biomolecules onto a variety of substrates. nih.gov
This strategy, often termed "aminooxy click chemistry," relies on the highly selective reaction between an aminooxy-functionalized surface and a biomolecule containing a ketone or aldehyde group. researchgate.net Several platforms have been developed using this approach:
Self-Assembled Monolayers (SAMs) : Aminooxy-terminated alkane thiols can be used to form SAMs on gold surfaces. nih.govacs.org These surfaces can then be used to site-specifically conjugate proteins or other molecules of interest via stable oxime bonds, which is useful for creating protein arrays for high-throughput screening. nih.gov
Functionalized Nanoparticles : Gold researchgate.net, polymer rsc.org, and calcium phosphate (B84403) nanoparticles mdpi.com have all been functionalized with aminooxy groups. This allows for the covalent attachment of targeting ligands, proteins, or polysaccharides to the nanoparticle surface. acs.orgrsc.org This method surpasses less specific techniques like carbodiimide (B86325) coupling, which can lead to random orientation and reduced bioactivity of the attached molecule. nih.gov
This surface functionalization strategy is a key component in the development of advanced drug delivery systems, where nanoparticles can be decorated with targeting molecules to ensure they reach specific cells or tissues, and in the fabrication of sensitive biosensors where precise orientation of capture proteins is required. nih.govrsc.org
Construction of Polymer-Biomolecule Conjugates for Targeted Applications
The conjugation of synthetic polymers to biomolecules such as proteins, peptides, or oligonucleotides creates a class of hybrid materials that merges the distinct properties of each component. researchgate.netresearchgate.net This strategy is particularly valuable for developing materials for targeted applications in medicine and biotechnology. This compound serves as a key building block in this process, providing a nucleophilic aminooxy group essential for one of the most reliable bioconjugation reactions: the oxime ligation. rsc.orgunivie.ac.at This reaction involves the chemoselective coupling of an aminooxy group with an aldehyde or ketone on a target biomolecule, forming a stable oxime bond under mild, aqueous conditions. rsc.orgrsc.orgrsc.org
The construction of these conjugates typically involves a multi-step synthetic approach. First, a polymer with a terminal aminooxy group is synthesized. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are frequently employed. researchgate.netnih.gov These methods allow for the creation of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity indices, PDI), and specific end-group functionalities. nih.govresearchgate.net
For instance, a chain transfer agent (CTA) or an initiator functionalized with a protected aminooxy group can be used in these polymerizations. nih.govresearchgate.net Researchers have successfully synthesized Boc-protected aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm) using RAFT polymerization. nih.gov In this process, the monomer is polymerized in the presence of a Boc-protected aminooxy CTA. Following polymerization, the Boc protecting group is removed to expose the reactive aminooxy group, making the polymer ready for conjugation. nih.gov
The second stage is the conjugation of the aminooxy-functionalized polymer to a biomolecule. The biomolecule must first be modified to present a carbonyl group (an aldehyde or ketone). This can be achieved through various biochemical methods, such as modifying specific amino acid residues (e.g., lysine) on a protein with a reagent that introduces a ketone, like a levulinyl group. nih.gov
The final step is the ligation reaction itself. The aminooxy-terminated polymer is incubated with the ketone-modified biomolecule. The reaction is highly specific and proceeds efficiently under physiological conditions, often catalyzed by aniline derivatives to increase the reaction rate. rsc.orgnih.gov The stability of the resulting oxime linkage is a significant advantage over other linkages like imines or hydrazones, particularly at physiological pH. rsc.org
An example of this strategy is the conjugation of aminooxy-pNIPAAm to Nε-levulinyl lysine-modified bovine serum albumin (BSA). nih.gov The successful conjugation was confirmed by observing a clear shift in the molecular weight of the conjugate using gel electrophoresis, demonstrating the covalent attachment of the polymer to the protein. nih.gov Such conjugates have targeted applications; for example, pNIPAAm is a thermo-responsive polymer, and its conjugation to a protein can confer this temperature sensitivity to the biomolecule. nih.gov This creates "smart" bioconjugates that can be used in applications where thermal precipitation can isolate the protein or trigger a response. nih.gov These polymer-biomolecule constructs are explored for uses in targeted drug delivery, diagnostics, and the creation of functional hydrogels and surfaces. google.comnih.govscitechnol.com
Research Findings: Synthesis and Characterization of pNIPAAm-BSA Conjugate
The following table summarizes the key findings from a study on the synthesis of an aminooxy-functionalized polymer and its subsequent conjugation to a protein. nih.gov
| Parameter | Method | Result | Significance |
| Polymer Synthesis | RAFT Polymerization | A Boc-protected aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm) was synthesized. | Demonstrates the use of controlled radical polymerization to create a polymer with a specific, reactive end-group. |
| Polymer Molecular Weight (Mn) | 1H NMR Spectroscopy | 4,200 Da | Shows the ability to produce polymers of a targeted molecular weight. |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.14 | Indicates a narrow molecular weight distribution, leading to uniform properties for the resulting conjugates. |
| Biomolecule Modification | Chemical Modification | Bovine Serum Albumin (BSA) was modified with Nε-levulinyl lysine. | Introduces the necessary ketone functionality onto the protein for the oxime ligation. |
| Conjugation Confirmation | SDS-PAGE Analysis | A distinct shift in the molecular weight of the pNIPAAm-BSA conjugate was observed. | Provides clear evidence of successful covalent bond formation between the polymer and the protein. |
| Functional Property | Thermal Precipitation | The pNIPAAm-BSA conjugate exhibited thermal precipitation when heated above 32 °C. | Confirms that the thermo-responsive property of the polymer was successfully transferred to the protein conjugate. |
Analytical and Omics Research Methodologies
Derivatization Strategies for Carbonyl Profiling
The analysis of carbonyl compounds, which include many important metabolites and biomarkers, is often challenging due to their potential instability, low abundance, and poor ionization efficiency in mass spectrometry. acs.org Chemical derivatization with aminooxy reagents is a widely used strategy to overcome these limitations. mdpi.com
Aminooxy-Based Reagents for Enhanced Mass Spectrometry Detection
A primary benefit of using aminooxy-based derivatization reagents is the significant enhancement of detection sensitivity in mass spectrometry (MS). acs.org By introducing a specific chemical tag onto the carbonyl analyte, its ionization efficiency can be dramatically improved.
Several strategies are employed:
Introduction of a Permanent Charge: Reagents such as 4-(2-aminooxyethyl)-morpholin-4-ium chloride (AMAH) and N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) are designed with a quaternary ammonium (B1175870) group. rsc.orgnih.govnih.gov This feature imparts a permanent positive charge to the derivatized analyte, which greatly enhances its signal in electrospray ionization-mass spectrometry (ESI-MS). nih.govnih.gov This allows for the detection of low-abundance carbonyls that would otherwise be undetectable. nih.gov For instance, the use of QDA tagging has been shown to increase ESI-MS detection sensitivity for various carbonyl metabolites. nih.gov
Isotopic Labeling for Quantification: Isotopically labeled aminooxy reagents, such as ¹³CD₃-labeled QDA, can be used for quantitative profiling. nih.gov By comparing the signal intensities of the light (unlabeled) and heavy (labeled) isotopologues of the derivatized metabolites, researchers can accurately quantify carbonyl compounds in complex samples like mouse tumor tissues. nih.govnih.gov This approach simplifies the identification of carbonyls through the recognition of unique ion pairs. nih.gov
Facilitating Unique Fragmentation: Some aminooxy reagents are designed to generate specific reporter ions upon fragmentation in the mass spectrometer. This aids in both the identification and quantification of the original carbonyl compound from complex mixtures without the need for extensive deconvolution of the spectra. louisville.edu
A study utilizing a quaternary ammonium aminooxy reagent, 2-(aminooxy)ethyl-N,N,N-trimethylammonium iodide (ATM), for the analysis of carbonyls in ambient air demonstrated the effectiveness of this approach. The ATM adducts were directly analyzed by Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), where the charged tag enhanced sensitivity. acs.org
Improvement of Chromatographic Separation and Resolution
Beyond improving MS detection, derivatization with aminooxy reagents also enhances the chromatographic separation of carbonyl compounds. mdpi.com This is particularly important for gas chromatography (GC) and liquid chromatography (LC) applications.
The benefits include:
Increased Volatility for GC-MS: For analysis by GC-MS, native carbonyl metabolites often require derivatization to increase their volatility and thermal stability. louisville.edu The formation of oxime ethers with reagents like 2-(Aminooxy)ethanol makes the analytes more suitable for GC analysis, allowing for better separation and resolution of different carbonyl species. louisville.edulouisville.edu
Improved Peak Shape and Retention in LC-MS: In reversed-phase liquid chromatography, polar carbonyl compounds can exhibit poor retention and peak shape. Derivatization adds a less polar moiety to the analyte, improving its interaction with the stationary phase and leading to better chromatographic performance. acs.org This allows for the separation of isomers that might otherwise co-elute. rsc.org The use of derivatization is a common strategy to improve the chromatographic separation of low molecular weight aldehydes in complex biological matrices. mdpi.com
Applications in Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on advanced analytical techniques to profile the metabolome. Aminooxy-based derivatization is a key technology for studying the "carbonyl submetabolome," which comprises a vast array of aldehydes and ketones that are central to both normal metabolism and pathological states like oxidative stress. acs.orgnih.gov
Untargeted Profiling of Carbonyl Metabolomes in Biological Samples
Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a comprehensive overview of its metabolic state. Chemoselective tagging with aminooxy reagents is a powerful tool for this purpose. nih.gov
By using reagents like QDA, researchers can perform global profiling of carbonyls in various biological samples, including cell extracts and tissues. nih.govnih.gov In one application, a QDA-based method was used to identify 66 different carbonyl compounds in mouse tumor tissues. nih.gov This approach enables the discovery of novel or unexpected carbonyl metabolites that could serve as biomarkers for disease. nih.gov Similarly, reagents like AMAH have been used to capture and identify volatile carbonyl compounds in complex samples such as exhaled breath, providing a non-invasive window into metabolic processes. rsc.orgresearchgate.net
| Metabolite Class | Specific Examples Identified | Biological Matrix | Derivatization Reagent Used | Reference |
|---|---|---|---|---|
| Keto Acids | Pyruvate, α-Ketoglutarate, α-Ketobutyrate | Lung Adenocarcinoma Cell Extracts | QDA | nih.gov |
| Volatile Aldehydes & Ketones | Acetone, 2-Butanone, Acetaldehyde, Formaldehyde | Ambient Air / Exhaled Breath | ATM / AMAH | rsc.orgacs.org |
| General Carbonyls | 66 carbonyls identified, including 14 quantified | Mouse Tumor Tissues | QDA / ¹³CD₃-QDA | nih.govnih.gov |
| Peptidic Aldehydes | Deimino-antipain (new analog) | Bacterial Extracts | Dibrominated Aminooxy Probe | nih.gov |
Chemoselective Enrichment Techniques for Low-Abundance Carbonyls
Many biologically significant carbonyls are present at very low concentrations, making their detection difficult even with derivatization. acs.org To address this, chemoselective enrichment techniques have been developed. These methods involve immobilizing an aminooxy-containing probe onto a solid support, such as functional resins or magnetic beads. acs.org
The process typically involves:
Incubating a complex biological sample with the aminooxy-functionalized solid support.
The carbonyl metabolites in the sample are selectively captured by forming a covalent oxime bond with the support.
Non-carbonyl components of the sample matrix are washed away, effectively removing interferences. acs.org
The captured carbonyls (now as their oxime derivatives) are cleaved from the support and eluted for analysis by LC-MS.
This "catch-and-release" strategy significantly reduces sample complexity and enriches for low-abundance carbonyls, enabling their comprehensive profiling and facilitating the discovery of unknown carbonyl metabolites. acs.org These chemoselective enrichment strategies allow for the separation of the targeted metabolites from the complex sample matrix, which is a critical step for the targeted discovery of carbonyls in biological samples. acs.org
Role in Proteomics Research
The application of aminooxy-based reagents extends into proteomics, primarily for the study of protein carbonylation, a type of irreversible oxidative post-translational modification (PTM). tandfonline.com Protein carbonylation is often a marker of oxidative stress and is implicated in aging and various diseases. tandfonline.comgoettingen-research-online.de
Aminooxy probes can be used to selectively label carbonylated proteins. For example, a novel reagent called aminoxyTMT, which combines an aminooxy functional group with a Tandem Mass Tag (TMT) reporter, has been developed. tandfonline.com This multifunctional reagent allows for:
Covalent labeling of reactive carbonyls on proteins. tandfonline.com
Enrichment of the labeled proteins or peptides using an anti-TMT antibody. tandfonline.com
Identification of the specific sites of carbonylation using tandem mass spectrometry. tandfonline.com
Relative quantification of protein carbonylation across different samples using the TMT reporter ions. tandfonline.com
In another approach, gold nanoclusters (AuNCs) have been functionalized with a thiolated aminooxy moiety. goettingen-research-online.de These probes bind specifically to carbonylated proteins, and the inherent fluorescence of the AuNCs allows for their detection in gel-based electrophoresis, offering a novel way to visualize protein carbonylation. goettingen-research-online.de
Furthermore, aminooxy probes have been designed to study other specific PTMs. For instance, a clickable aminooxy alkyne probe was developed to detect protein ADP-ribosylation on glutamate (B1630785) and aspartate residues. nih.govacs.org The probe reacts with a transient aldehyde group formed on the ADP-ribose moiety, allowing for subsequent detection and analysis via click chemistry. acs.orgresearchgate.net Aminooxy biotin (B1667282) can also be used for the selective labeling and enrichment of cell surface glycoproteins, enabling detailed characterization of the "surfaceome". nih.gov
Utilization as a Biochemical Tool for Studying Protein Interactions and Modifications
This compound is a valuable biochemical tool primarily due to the chemoselective nature of its aminooxy group. This functional group reacts specifically with aldehydes and ketones to form stable oxime linkages under mild, aqueous conditions. rsc.orgrsc.org This reactivity is highly selective and does not interfere with the vast majority of other functional groups naturally present in biomolecules, such as amines and hydroxyls. nih.gov This specificity allows for the precise, site-selective modification of proteins and other macromolecules, which is crucial for retaining their biological activity. nih.gov
The ability to form stable oxime tethers is exploited in various applications to study protein interactions and modifications. researchgate.net For instance, researchers can introduce a ketone or aldehyde group into a specific site on a protein through genetic code expansion or chemical modification. acs.org Subsequently, an aminooxy-containing probe, such as a derivative of this compound, can be attached to that specific site. This strategy is used to:
Conjugate proteins to polymers: In one study, a polymer (poly(N-isopropylacrylamide)) with a terminal aminooxy group was successfully conjugated to a modified bovine serum albumin (BSA) protein. nih.gov This type of modification is used to alter the properties of proteins for therapeutic or research purposes.
Attach biochemical probes: The aminooxy group can serve as a handle to attach fluorescent dyes, affinity tags (like biotin), or other reporter molecules to proteins. This enables the tracking of proteins within cells, the study of their interactions, and their isolation from complex mixtures. researchgate.net
Study protein-protein interactions (PPIs): By equipping proteins with aminooxy or carbonyl functionalities, researchers can mediate or probe interactions. numberanalytics.comthermofisher.com For example, crosslinking reagents containing aminooxy groups can be used to capture transient or weak interactions between a modified protein and its binding partners. thermofisher.com The resulting stable oxime linkage allows for the identification of the interacting proteins. thermofisher.com
The development of protected aminooxy derivatives has further expanded the utility of this chemistry, allowing the aminooxy group to be incorporated during solid-phase peptide synthesis and deprotected at a later stage for specific ligation reactions. rsc.orgrsc.orgresearchgate.net This post-synthesis modification strategy provides a powerful method for creating diverse peptide libraries to probe and modulate protein interactions. researchgate.net
Chemical Proteomics Strategies for Characterizing Protein Carbonylation
Protein carbonylation is an irreversible post-translational modification that results from oxidative stress, where reactive oxygen species (ROS) attack amino acid side chains (primarily proline, arginine, lysine (B10760008), and threonine). nih.govresearchgate.net It can also occur through the adduction of lipid peroxidation products like 4-hydroxynonenal (B163490) or malondialdehyde. nih.govconicet.gov.ar As carbonylation often leads to a loss of protein function, it is considered a key biomarker for oxidative damage in various diseases. nih.govconicet.gov.ar
Chemical proteomics provides a powerful set of tools to identify carbonylated proteins and map the specific sites of modification. conicet.gov.arresearchgate.net Strategies using aminooxy-containing reagents are central to this analysis due to the specific reaction between the aminooxy group and the protein-bound carbonyls. rsc.orgupf.edu A typical workflow involves several key steps:
Derivatization: Protein extracts from a biological sample are treated with a bifunctional aminooxy probe. One end of the probe is the aminooxy group that reacts with the carbonyl on the oxidized protein to form a stable oxime adduct. upf.edu
Tagging and Enrichment: The other end of the probe contains a reporter or affinity tag, such as biotin. conicet.gov.ar After the derivatization reaction, the now-tagged carbonylated proteins (or their peptides after digestion) can be selectively isolated from the complex mixture using affinity chromatography (e.g., avidin-coated beads for biotin-tagged molecules). nih.gov This enrichment step is critical for detecting the low-abundance modified proteins. researchgate.net
Identification by Mass Spectrometry (MS): The enriched proteins are typically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net The mass spectrometer identifies the peptide sequences, and the known mass of the aminooxy probe allows for the precise localization of the original carbonylation site on the amino acid sequence. nih.govresearchgate.net
This approach allows for a comprehensive, proteome-wide analysis of protein carbonylation, enabling researchers to identify specific protein targets of oxidative damage under different physiological or pathological conditions. researchgate.net
Advanced Analytical Techniques for this compound and its Adducts
Spectroscopic Characterization of Oxime Products
The formation of an oxime by the reaction of this compound with an aldehyde or ketone results in distinct changes in spectroscopic signatures, which are used for confirmation and characterization. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide definitive evidence of oxime formation. In ¹H NMR, the disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of a new signal for the oxime proton (-CH=N-O-) in the range of 7.0-8.5 ppm are characteristic. asianpubs.org Furthermore, the methylene (B1212753) protons (-CH₂) adjacent to the aminooxy nitrogen show a distinct downfield shift upon forming the oxime ether. nih.gov In ¹³C NMR, the carbonyl carbon signal disappears, and a new signal for the oxime carbon (C=N) appears.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for monitoring the reaction. The most prominent change is the disappearance of the strong carbonyl (C=O) stretching band from the starting aldehyde or ketone, which typically appears around 1700 cm⁻¹. nih.gov Concurrently, a new, weaker C=N stretching vibration of the oxime group appears, often in the 1500-1700 cm⁻¹ region. researchgate.net Other characteristic peaks, such as the N-O stretch, may also be observed. asianpubs.org
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the resulting oxime adduct. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can provide high-resolution mass data, confirming the elemental composition of the product. rsc.org LC-MS analysis is also widely used to detect the formation of adducts in complex mixtures. google.com
The table below summarizes key spectroscopic features used to characterize oxime products formed from aminooxy compounds.
Mechanistic Insights into Biological Interactions
Cellular and Subcellular Effects of Aminooxy Compounds
Aminooxy compounds exert a variety of effects on cells, primarily by targeting key enzymatic pathways and influencing genetic regulation. Their structural features allow them to act as inhibitors or alternative substrates in crucial metabolic cycles.
Aminooxy compounds are recognized for their capacity to interfere with the metabolic functions of microorganisms. This interference often stems from the inhibition of essential enzymes, leading to bacteriostatic or fungicidal outcomes. The mechanism of action typically involves disrupting processes like cell wall synthesis and energy production pathways.
Nitrogen is a vital element for bacterial growth, serving as a cornerstone for synthesizing amino acids, nucleic acids, and other essential macromolecules. mdpi.com Bacteria have evolved sophisticated systems to assimilate nitrogen from various sources. mdpi.com While ammonium (B1175870) is a preferred source, in its absence, microorganisms can adapt to utilize alternative nitrogenous compounds, including monoamines like ethanolamine (B43304). mdpi.comsemanticscholar.org Studies on the microbial metabolism of amino alcohols show that bacteria such as Erwinia carotovora can use ethanolamine as a primary nitrogen source. nih.gov In these bacteria, ethanolamine is metabolized to acetaldehyde, a process involving the intermediate ethanolamine O-phosphate. nih.gov An ATP-amino alcohol phosphotransferase and an amino alcohol O-phosphate phospho-lyase are key enzymes in this pathway. nih.gov
A significant area of investigation has been the role of aminooxy compounds as enzyme inhibitors. Research into Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, has identified its branched-chain amino acid aminotransferase as a critical enzyme for regenerating methionine, an essential amino acid. nih.gov Several aminooxy compounds have been shown to be effective inhibitors of this enzyme, demonstrating mixed-type inhibition. nih.gov The inhibition of this key metabolic enzyme by these compounds also correlated with the prevention of bacterial cell growth in culture, highlighting them as potential starting points for developing new antimycobacterial agents. nih.gov
Table 1: Inhibition of M. tuberculosis Branched-Chain Amino Acid Aminotransferase by Aminooxy Compounds This interactive table summarizes the inhibition constants (Ki) and minimum inhibitory concentrations (MIC) for selected aminooxy compounds against M. tuberculosis.
| Compound | Inhibition Type | Ki (µM) | MIC vs. M. marinum (µM) | MIC vs. M. tuberculosis (µM) |
|---|---|---|---|---|
| O-benzylhydroxylamine | Mixed | 8.20 | - | - |
| O-t-butylhydroxylamine | Mixed | 21.61 | - | - |
| Carboxymethoxylamine | Mixed | 10.25 | - | - |
| O-allylhydroxylamine | Mixed | 12.30 | 78 | 156 |
Data sourced from research on methionine formation in Mycobacterium tuberculosis. nih.gov
Beyond direct metabolic interference, aminooxy compounds can influence cellular behavior by modulating gene expression. The principle of using chemical compounds to alter gene function is a cornerstone of molecular biology and therapeutics. google.comgoogle.com Antisense technology, for example, uses oligonucleotides to hybridize with target nucleic acids, thereby modulating transcription, translation, or splicing. google.comgoogle.com
Aminooxy functionalities have been ingeniously incorporated into synthetic oligonucleotides to enhance their therapeutic potential. acs.orggoogle.com By creating nucleoside monomers equipped with reactive aminooxy groups, researchers can conjugate various molecules to these oligonucleotides. acs.org This approach allows for the creation of complex molecules designed to target specific genes and modulate their expression with high specificity. google.comacs.org For instance, aminooxy groups on the 2' position of the sugar moiety in oligonucleotides have been developed for this purpose. google.com
In a broader biological context, related compounds are used to probe cellular pathways. For example, aminooxyacetic acid has been utilized as a chemical inhibitor to study the influence of phytohormones on gene expression in plants under salt stress. researchgate.net Similarly, studies on the yeast Saccharomyces cerevisiae have shown that different nitrogen sources can profoundly regulate the expression of hundreds of genes, indicating the complex interplay between metabolism and genetic control. nih.gov The response of the bacterium Acinetobacter baumannii to ethanol (B145695) involves the induced expression of 49 genes, including those for metabolic enzymes and stress proteins, demonstrating how a simple organic molecule can trigger a complex cascade of gene expression changes. nih.gov
Comparative Biological Studies with Related Aminooxy Compounds
To understand the specific actions of 2-(Aminooxy)ethanol, it is instructive to examine the well-documented biological effects of structurally related compounds. Aminooxyacetic acid, in particular, has been extensively studied for its potent inhibitory effects on key plant and microbial enzymes.
Ethylene (B1197577) is a crucial plant hormone that regulates a wide array of processes, most notably fruit ripening and senescence. ashs.orgashs.org The biosynthesis of ethylene in higher plants follows a well-defined pathway: Methionine is converted to S-adenosylmethionine (SAM), which is then transformed into 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase. ashs.orgashs.org ACC is subsequently oxidized to form ethylene. ashs.org The conversion of SAM to ACC is the rate-limiting step in this pathway. ashs.org
Aminooxyacetic acid (AOA) is a potent inhibitor of ethylene biosynthesis. ashs.orgnih.gov Its mechanism of action is the specific inhibition of ACC synthase. ashs.org ACC synthase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, and AOA, as a general inhibitor of PLP-dependent enzymes, attacks the Schiff base linkage between the PLP coenzyme and the enzyme, forming a stable oxime complex that inactivates the enzyme. wikipedia.orgresearchgate.net
This inhibition has practical implications. By blocking the production of ACC, AOA effectively halts the synthesis of ethylene. nih.gov This has been demonstrated in various plant systems. In tomato pericarp disks, AOA was shown to inhibit both ethylene and lycopene (B16060) (a pigment associated with ripening) biosynthesis. ashs.org In tomato plants under anaerobic stress, AOA supplied to the roots inhibited the synthesis and transport of ACC to the shoots, thereby reducing the typical stress responses of epinasty and enhanced ethylene production. nih.gov Similarly, AOA can inhibit the hypoxic induction of the alcohol dehydrogenase gene in Arabidopsis, a response that is partially dependent on ethylene signaling. nih.gov
Table 2: Inhibition of Ethylene Production by Aminooxyacetic Acid (AOA) This interactive table presents data on the effectiveness of AOA as an inhibitor of ethylene biosynthesis.
| Parameter | Value | Organism/System |
|---|---|---|
| Ki (Inhibition Constant) | 0.8 µM | - |
| 50% Inhibition Concentration | 7 µM | Mung bean hypocotyls |
Data sourced from studies on the regulation of ethylene biosynthesis. researchgate.net
Advanced Computational and Theoretical Studies
Quantum Chemical Investigations of Aminooxy Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of reactions involving the aminooxy group. nih.govdergipark.org.tr These studies illuminate the fundamental principles governing the reactivity of compounds like 2-(Aminooxy)ethanol.
The formation of oximes from aminooxy compounds and carbonyls is a cornerstone of bioconjugation chemistry. nih.gov DFT calculations are employed to map the reaction energy profiles of these condensation reactions. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. dergipark.org.trarxiv.org
Table 1: Calculated Thermodynamic Parameters for a Model Reaction This table is illustrative and based on general findings in the literature. Actual values would be specific to a particular reaction and computational method.
| Parameter | Value (kJ/mol) | Description |
| Activation Energy (Ea) | +80 to +120 | The energy barrier that must be overcome for the reaction to proceed. |
| Enthalpy of Reaction (ΔH) | -20 to -40 | The net change in heat content during the reaction. |
| Gibbs Free Energy (ΔG) | -10 to -30 | The net change in free energy, indicating the spontaneity of the reaction. |
Data derived from general principles discussed in computational chemistry literature. dergipark.org.trresearchgate.net
The rate of oxime formation is highly sensitive to the electronic properties of both the aminooxy reagent and the carbonyl compound. researchgate.net Quantum chemical calculations can quantify these effects by analyzing how different substituents alter the electron distribution and, consequently, the reactivity of the molecules.
Electron-withdrawing groups on the carbonyl-containing reactant generally accelerate the reaction by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group. researchgate.net Conversely, electron-donating groups on the aminooxy moiety can increase its nucleophilicity. beilstein-journals.org The Hammett equation is often used to correlate reaction rates with substituent constants (σ), providing a quantitative measure of these electronic effects. researchgate.netniscpr.res.in
Computational studies have explored these relationships in detail. For example, DFT calculations can predict how the Highest Occupied Molecular Orbital (HOMO) of the aminooxy compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl partner influence the reaction rate. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally corresponds to higher reactivity. researchgate.net These analyses are crucial for designing aminooxy probes and linkers with tailored reaction kinetics for specific applications. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the details of bond-making and bond-breaking, molecular modeling and dynamics simulations provide insights into the larger-scale conformational behavior and intermolecular interactions of molecules containing the this compound motif. researchgate.netacs.orgiitm.ac.in
The flexibility and preferred shapes (conformations) of molecules are critical to their function, especially for bioconjugates where specific spatial arrangements are often required for biological activity. Molecular dynamics (MD) simulations model the movement of atoms over time, allowing researchers to explore the conformational landscape of a molecule. acs.orgrsc.org
Many drugs and research tools function by inhibiting enzymes. The aminooxy group is a key feature in several enzyme inhibitors, often forming a stable oxime with a cofactor like pyridoxal (B1214274) phosphate (B84403). vulcanchem.comnih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand), such as an aminooxy-containing inhibitor, binds to the active site of a protein (receptor). openaccessjournals.comnih.gov
Docking algorithms explore numerous possible orientations and conformations of the ligand within the protein's binding pocket and use scoring functions to rank the most likely binding modes. openaccessjournals.comelifesciences.org These predictions can be further refined and validated using more computationally intensive MD simulations of the predicted protein-ligand complex. iitm.ac.innih.gov This approach was successfully used to understand how novel aminooxy-derived compounds inhibit TAA1, an enzyme involved in auxin biosynthesis. nih.gov Docking simulations revealed that the inhibitory activity of the compounds correlated well with their calculated binding energy. nih.gov Such studies are invaluable for structure-based drug design, enabling the optimization of inhibitors for higher potency and selectivity. mdpi.com
Computational Approaches for Understanding Biological Performance
The ultimate goal of many studies involving this compound and its derivatives is to develop molecules with specific biological functions. Computational methods are increasingly used to bridge the gap between chemical structure and biological activity, a field often referred to as cheminformatics or computational systems biology. researchgate.netmdpi.com
By calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, shape), quantitative structure-activity relationship (QSAR) models can be built. nih.gov These models statistically correlate the chemical features of a series of compounds with their measured biological activity. Machine learning algorithms are now frequently used to develop sophisticated predictive models for bioactivity. mdpi.comnih.gov
Furthermore, computational approaches can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net For example, in silico tools can estimate a molecule's solubility, permeability, and potential for metabolic breakdown, which are critical factors for the development of therapeutic agents. nih.gov By integrating data from quantum chemistry, molecular modeling, and bioinformatics, researchers can build a more holistic understanding of how a molecule like this compound or its conjugates will behave in a complex biological system, thereby accelerating the discovery and development process. mdpi.com
Future Prospects and Research Directions
Development of Novel Aminooxy-Functionalized Reagents with Enhanced Properties
The development of new aminooxy-functionalized reagents is central to advancing their application. Research is focused on creating molecules with enhanced solubility, multivalency, and specialized functionalities for a wide range of bioconjugation and labeling tasks.
One area of development is the synthesis of hydrophilic aminooxy linkers and multivalent cores. A series of linear and trivalent aminooxy-containing linkers have been synthesized to improve aqueous solubility, a crucial property for biological applications. nih.gov These linkers can be used to connect molecules of interest or to anchor them to surfaces. nih.gov Trivalent cores allow for the creation of multivalent bioconjugates, which can be used to study interactions such as those between proteins and carbohydrates. nih.gov
Another innovative approach involves the creation of multifunctional reagents for advanced analytical techniques. For instance, aminoxyTMT, a derivative of the Tandem Mass Tag (TMT) isobaric labeling reagent, has been developed for the characterization of protein carbonylation. researchgate.nettandfonline.com This reagent utilizes an aminooxy group for the covalent labeling of reactive carbonyls in proteins, enabling immunoblot profiling and enrichment of modified peptides from complex mixtures. researchgate.nettandfonline.com
Furthermore, researchers are functionalizing nanoparticles with aminooxy moieties. Gold nanoclusters (AuNCs) have been functionalized with a thiolated aminooxy probe to create luminescent probes for detecting protein carbonylation. nih.govspringernature.com This strategy aims to improve the specificity and sensitivity of diagnostic methods for oxidative stress. springernature.com
The versatility of aminooxy functionalization extends to nucleic acids. Novel phosphoramidites bearing a protected aminooxy group have been synthesized for use in automated oligonucleotide synthesis. nih.govacs.org This allows for the on-support derivatization of oligonucleotides and their subsequent attachment to polymer supports, creating probes for hybridization assays. nih.govacs.org
Future work in this area will likely focus on designing reagents with even greater specificity, stability, and compatibility with complex biological systems. The combination of the aminooxy group with other functionalities in a single molecule will continue to yield powerful tools for chemical biology.
Table 1: Examples of Novel Aminooxy-Functionalized Reagents and Their Applications
| Reagent Type | Specific Example | Key Feature(s) | Primary Application(s) | Reference(s) |
| Hydrophilic Linkers/Cores | Linear and trivalent aminooxy-containing linkers | Enhanced aqueous solubility, multivalency | Bioconjugation, surface anchoring, studying protein-carbohydrate interactions | nih.gov |
| Multifunctional Probes | aminoxyTMT | Aminooxy group for carbonyl labeling, TMT for isobaric mass tagging | Quantitative analysis of protein carbonylation, immunoblotting, mass spectrometry | researchgate.nettandfonline.com |
| Nanoparticle-Based Probes | Thiolated aminooxy-functionalized gold nanoclusters | Luminescence, specific binding to carbonyls | Detection of protein carbonylation, bioimaging | nih.govspringernature.com |
| Nucleic Acid Modifiers | Aminooxy-functionalized phosphoramidites | Enables on-support modification of oligonucleotides | Creation of nucleic acid probes for hybridization assays | nih.govacs.org |
Expanding the Scope of Bioorthogonal Applications in Vivo
A significant frontier for 2-(aminooxy)ethanol chemistry is the expansion of its use in living organisms (in vivo). The bioorthogonal nature of the oxime ligation—its ability to proceed in a biological environment without interfering with native processes—makes it ideal for such applications.
A notable example of this expansion is in the field of cancer targeting. Researchers have successfully demonstrated an in vivo cancer targeting strategy mediated by bioorthogonal oxime ligation. rsc.orgnih.govresearchgate.net In this approach, an artificial target, the oxyamine group, is introduced onto cancer cells. Nanoparticles functionalized with aldehyde groups are then administered, which specifically react with the oxyamine-labeled cancer cells. rsc.orgnih.govresearchgate.net This chemical recognition leads to improved cancer targeting by the nanoparticles. rsc.orgnih.govresearchgate.net This strategy offers an alternative to traditional antibody-based targeting, which can be limited by factors like cancer cell heterogeneity and the immunogenicity of antibodies. rsc.orgresearchgate.net
The stability of the oxime bond is a key advantage for in vivo applications. nih.gov Compared to other linkages like imines or hydrazones, oximes are significantly more stable towards hydrolysis, ensuring that the conjugates remain intact in the physiological environment. nih.goviris-biotech.de
Future research will likely focus on several areas to further expand in vivo applications. This includes the development of even faster and more efficient oxime ligation reactions that can occur at the low concentrations found in living systems. nih.gov Additionally, efforts will be directed towards developing new methods for introducing the aminooxy or aldehyde/ketone functionality into specific tissues or cell types with greater precision. The combination of oxime ligation with other bioorthogonal reactions could also enable more complex, multi-step manipulations within a living organism. rsc.orgresearchgate.netnobelprize.orgnih.gov
Integration of this compound Chemistry into Advanced Bioimaging and Diagnostics
The chemoselective nature of the reaction between aminooxy compounds and carbonyls is being increasingly leveraged for the development of sophisticated bioimaging and diagnostic tools. This includes applications in positron emission tomography (PET), fluorescent probes, and novel biomarker detection systems.
In the realm of PET imaging, a powerful technology for medical and biological imaging, this compound derivatives play a crucial role. researchgate.net A promising strategy for labeling peptides and proteins with the short-lived isotope fluorine-18 (B77423) (¹⁸F) involves the oxime formation between an aminooxy-functionalized peptide and an ¹⁸F-containing aldehyde. researchgate.net This method has been used to create PET probes for imaging specific biological targets, such as the human epidermal growth factor receptor type 2 (HER2). nih.gov The site-specific radiolabeling of an aminooxy-functionalized protein with an aldehyde-functionalized ¹⁸F-synthon provides a relatively fast and efficient way to generate PET probes. nih.gov This approach has also been applied to develop probes for imaging claudin-4, a potential cancer biomarker. mdpi.com
Aminooxy-functionalized probes are also being developed for fluorescence-based detection methods. As mentioned earlier, gold nanoclusters functionalized with aminooxy groups serve as luminescent probes for detecting protein carbonylation, a marker of oxidative stress. nih.govspringernature.com These probes can bind to carbonylated proteins, which can then be detected using fluorescence techniques. nih.govspringernature.com
A particularly innovative diagnostic application is the use of aminooxy-coated microchips to capture volatile organic compounds (VOCs) from exhaled breath. nih.gov These chips selectively capture exhaled carbonyls through an oximation reaction. The captured compounds can then be analyzed by mass spectrometry to identify specific carbonyls that may serve as cancer markers. nih.gov This non-invasive method shows promise for differentiating benign pulmonary disease from lung cancer. nih.gov Similarly, amine-functionalized materials are being explored as fluorescent probes for detecting VOC biomarkers in the breath of lung cancer patients. acs.org
Future directions in this area will likely involve the development of probes with enhanced sensitivity and specificity, allowing for the detection of biomarkers at even lower concentrations. The integration of aminooxy chemistry with multimodal imaging techniques, combining for example PET with magnetic resonance imaging (MRI), could provide a more comprehensive diagnostic picture.
Table 2: Applications of this compound Chemistry in Bioimaging and Diagnostics
| Application Area | Technique | Role of Aminooxy Chemistry | Target/Analyte | Reference(s) |
| PET Imaging | Positron Emission Tomography | Labeling of peptides/proteins with ¹⁸F via oxime ligation | HER2, Claudin-4 | researchgate.netnih.govmdpi.com |
| Fluorescence Imaging | Fluorescence Microscopy/Spectroscopy | Creation of luminescent probes for specific biomolecules | Carbonylated proteins | nih.govspringernature.com |
| Biomarker Detection | Mass Spectrometry | Capture of volatile carbonyl compounds on coated microchips | Volatile organic compounds in breath for cancer diagnosis | nih.gov |
Exploration of New Therapeutic and Diagnostic Modalities
The unique properties of aminooxy compounds are being explored for the development of novel therapeutic and diagnostic agents. The ability to form stable linkages with other molecules allows for the creation of multifunctional constructs with tailored biological activities.
One area of investigation is the development of protease inhibitors. For example, alpha-aminooxy-beta-phenylpropionic acid has been identified as an inhibitor of certain proteases, enzymes that break down proteins. ontosight.ai This inhibitory activity makes it a valuable tool for studying protein degradation pathways and for developing strategies to prevent excessive protein breakdown, which is implicated in diseases like inflammation, cancer, and neurodegeneration. ontosight.ai Computational studies are also being used to explore the potential of compounds like 2-(aminooxy)butanoic acid as therapeutic agents against Alzheimer's disease. bohrium.com
Aminooxy chemistry is also being used to create multifunctional therapeutics for autoimmune diseases. In one study, an antigenic peptide and a cell-adhesion inhibitor were both functionalized with an aminooxy group and then conjugated to hyaluronic acid in a single step. nih.gov This "one-pot" reaction created a multivalent graft polymer that was effective in suppressing disease in a mouse model of multiple sclerosis. nih.gov
Furthermore, oxime ligation is proving to be a valuable tool in the development of peptide-drug conjugates (PDCs) for targeted cancer therapy. mdpi.com This method allows for the efficient and cost-effective ligation of a cytotoxic drug, such as daunorubicin, to a homing peptide that targets cancer cells. mdpi.com The stability of the oxime linkage under physiological conditions is a key advantage for this application. mdpi.com
The future of aminooxy-based therapeutics and diagnostics will likely involve the design of more complex and highly targeted molecules. This could include the development of "theranostic" agents that combine both diagnostic and therapeutic functions in a single molecule. The ability to fine-tune the properties of the linker and the conjugated molecules will be crucial for optimizing the efficacy and safety of these novel agents.
Green Chemistry Approaches and Sustainable Synthesis of Aminooxy Compounds
In line with the growing importance of sustainable practices in the chemical industry, there is an increasing focus on developing "green" methods for the synthesis of aminooxy compounds and their application. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. iciset.in
While specific research on the green synthesis of this compound is not extensively detailed in the provided results, general principles of green chemistry can be applied. For example, a patent for the preparation of this compound describes a multi-step process involving solvents like dimethyl formamide (B127407) (DMF), dichloromethane (B109758) (DCM), and chloroform, as well as reagents like hydrazine (B178648) hydrate (B1144303). google.com A green chemistry approach to this synthesis would seek to replace these hazardous solvents and reagents with more environmentally benign alternatives, reduce the number of steps to improve atom economy, and lower the energy consumption of the process. iciset.in
In the broader context of applying aminooxy chemistry, particularly in peptide synthesis, green approaches are being explored. For instance, the use of propanephosphonic acid anhydride (B1165640) (T3P®) as a coupling reagent in ethanol-based solvothermal synthesis of amides represents a move towards more sustainable methods. researchgate.netrsc.org Such approaches avoid the use of catalysts or coupling reagents that generate significant waste. rsc.org
Future research in this area should focus on several key goals:
Development of catalytic, solvent-free, or aqueous-based synthetic routes for this compound and other aminooxy compounds.
Improving the atom economy of existing synthetic methods to minimize waste.
Utilizing renewable feedstocks as starting materials for the synthesis.
Designing safer reaction conditions that reduce the risk of accidents and environmental contamination. iciset.in
By embracing the principles of green chemistry, the scientific community can ensure that the benefits of this compound and its derivatives are realized in a sustainable and environmentally responsible manner.
Q & A
Q. What are the key physicochemical properties of 2-(Aminooxy)ethanol critical for experimental design?
- Answer : this compound (C₄H₁₁NO₂) has a molecular weight of 105.14 g/mol and a boiling point of 218–224°C . It is miscible with water, alcohols, and aromatic hydrocarbons but immiscible with aliphatic hydrocarbons. Its density is 1.048 g/mL at 25°C , and it exhibits hygroscopicity, requiring storage under inert atmospheres. These properties make it suitable for aqueous and organic phase reactions, though its reactivity with strong acids and reducing agents necessitates careful handling .
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 105.14 g/mol | |
| Boiling Point | 218–224°C | |
| Density (25°C) | 1.048 g/mL | |
| Solubility in Water | Miscible |
Q. How is this compound synthesized and characterized for laboratory use?
- Answer : Synthesis involves reacting ethanol with 2-aminoethanol under controlled conditions. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Regulatory-grade reference standards are used for pharmacopeial traceability in method validation .
Q. What are the primary research applications of this compound in biomolecular studies?
- Answer : It serves as a spacer/linker in bioconjugate chemistry , enabling covalent attachment of biomolecules (e.g., proteins, antibodies) to drug carriers or fluorescent probes. The amino group reacts with carboxylic acids or activated NHS esters, while the hydroxyl group allows further derivatization. Applications include drug delivery systems, protein labeling, and fluorescent zinc sensor development .
Advanced Research Questions
Q. How can researchers address reactivity challenges when using this compound in synthetic workflows?
- Answer : The compound reacts violently with strong acids (HCl, H₂SO₄) and reducing agents (Na, LiAlH₄) , generating flammable hydrogen gas. Mitigation strategies include:
Q. What methodologies are used to conjugate this compound to biomolecules for targeted drug delivery?
- Answer : Stepwise functionalization is employed:
Amino group activation : React with succinimidyl esters or carbonyls (e.g., aldehydes) to form stable amide or oxime bonds.
Hydroxyl group modification : Derivatize with PEG chains or fluorophores via esterification or etherification.
Purification : Use size-exclusion chromatography to isolate conjugates.
This approach is critical for developing antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems .
Q. How is this compound utilized in developing ratiometric fluorescent sensors?
- Answer : It acts as a receptor chain in carboxamidoquinoline-based sensors. The aminooxy group binds zinc ions, inducing a conformational change that shifts fluorescence emission wavelengths. Researchers optimize sensor sensitivity by tuning the linker length and solubility (via PEGylation) to enhance water compatibility .
Q. What techniques validate the formation of self-assembled monolayers (SAMs) using this compound derivatives?
- Answer : SAMs are formed by incubating gold substrates with thiol-functionalized this compound derivatives (e.g., alkanethiols). Surface characterization uses:
- Infrared spectroscopy (IR) : Peaks at ~2107 cm⁻¹ (azide stretch) confirm functional group integrity.
- Contact angle measurements : Hydrophilicity/hydrophobicity trends validate monolayer quality .
Contradiction Analysis
Q. Why do reported physical states of this compound vary between liquid and crystalline forms?
- Answer : Discrepancies arise from purity levels (98% vs. lower grades) and storage conditions . High-purity samples (liquid) may crystallize under prolonged inert storage or low temperatures. Thermogravimetric analysis (TGA) can clarify phase transitions under controlled conditions .
Methodological Best Practices
Q. What analytical workflows ensure safe handling and disposal of this compound?
- Answer :
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize residual acidity with sodium bicarbonate.
- Waste disposal : Incinerate in approved facilities with scrubbing systems to capture NOₓ emissions.
- Exposure monitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect airborne traces in lab environments .
Q. How is this compound integrated into epoxy resin modifications for advanced coatings?
- Answer :
The compound enhances epoxy hydrophilicity and curing kinetics. Researchers graft it via nucleophilic addition to epoxide groups, followed by thermal cross-linking. The modified resins are characterized by dynamic mechanical analysis (DMA) for glass transition temperature (Tg) and tensile strength improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
